![molecular formula C18H26N6O3 B2991010 N1-isopentyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013890-32-8](/img/structure/B2991010.png)
N1-isopentyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
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Description
N1-isopentyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
BenchChem offers high-quality N1-isopentyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isopentyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including those similar in structure to the mentioned compound, involves reactions yielding a variety of compounds with potential biological activities. These synthesis processes often employ techniques such as microwave irradiation and cyclocondensation, with characterization done through spectroscopy and X-ray crystallography. For example, Titi et al. (2020) demonstrated the synthesis and characterization of pyrazole derivatives, highlighting the structural intricacies through X-ray crystal studies, and explored their antitumor, antifungal, and antibacterial activities (Titi et al., 2020). Similarly, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Biological Activities and Applications
The synthesized compounds exhibit a broad range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties. Hassaneen et al. (2019) investigated the antimicrobial and cytotoxic activities of novel pyrazolo[3,4-d]pyrimidine and triazolopyrimidine derivatives, showing promising antibacterial effects and potential for cancer treatment (Hassaneen et al., 2019). Furthermore, compounds synthesized from related chemical structures have been evaluated for their acetylcholinesterase and carbonic anhydrase inhibition properties, contributing to the understanding of their potential therapeutic applications (Aydin et al., 2021).
properties
IUPAC Name |
N-(3-methylbutyl)-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-10(2)6-7-19-16(26)17(27)21-14-8-12(5)23-24(14)18-20-13(11(3)4)9-15(25)22-18/h8-11H,6-7H2,1-5H3,(H,19,26)(H,21,27)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQZSSAWBTFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC(C)C)C2=NC(=CC(=O)N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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